molecular formula C22H30O5 B119636 Cicaprost CAS No. 94079-80-8

Cicaprost

货号 B119636
CAS 编号: 94079-80-8
分子量: 374.5 g/mol
InChI 键: ARUGKOZUKWAXDS-SEWALLKFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cicaprost is a monoterpenoid . It is a prostacyclin receptor (IP) agonist . Prostacyclin signaling controls a wide range of biological processes from blood pressure homeostasis to inflammation and resolution thereof to the perception of pain to cell survival .


Synthesis Analysis

An asymmetric synthesis of Cicaprost and its isomer Isocicaprost has been described . The key step of these syntheses is the coupling of a chiral bicyclic C6−C14 ethynyl building block with a chiral C15−C21 ω-side chain amide building block with the formation of the C14−C15 bond of the target molecules .


Molecular Structure Analysis

The molecular formula of Cicaprost is C22H30O5 . The IUPAC name is 2-[(2E)-2-[(3aS,4S,5R,6aS)-5-hydroxy-4-[(3S,4S)-3-hydroxy-4-methylnona-1,6-diynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]ethoxy]acetic acid .


Chemical Reactions Analysis

The synthesis of Cicaprost involves several chemical reactions, including the coupling of a chiral bicyclic C6−C14 ethynyl building block with a chiral C15−C21 ω-side chain amide building block .


Physical And Chemical Properties Analysis

The molecular weight of Cicaprost is 374.47 g/mol . It has five hydrogen bond acceptors .

科学研究应用

雷诺现象治疗中的应用

西卡前列环素(Cicaprost),一种合成前列环素类似物,被评估其在治疗继发于全身性硬皮病(SSc)的雷诺现象中的疗效。这项初步研究关注了西卡前列环素的两个剂量水平,并发现接受较高剂量的患者的发作严重程度减轻,表明可能具有临床疗效 (Lau et al., 1993)

放射免疫分析方法的开发

开发了一种用于测定生物样本中西卡前列环素的选择性和敏感的放射免疫分析方法。这种分析方法对于药代动力学研究中的生物分析至关重要,展示了西卡前列环素在科学研究和临床应用中的潜力 (Hildebrand, Nieuweboer, & Schütt, 1994)

高胆固醇血症中的抗动脉粥样硬化作用

在实验模型中,口服西卡前列环素显示出显著的抗动脉粥样硬化作用,对高胆固醇血症兔具有影响。这一发现表明西卡前列环素在预防动脉粥样斑块形成方面具有潜力,可能是由于改善了内皮功能并减少了血小板和白细胞的高反应性 (Braun et al., 1993)

乳腺肿瘤模型中的应用

西卡前列环素在大鼠乳腺癌模型中展现出强大的抗转移活性。在治疗已经发生肿瘤转移的情况下,西卡前列环素的潜力在癌症研究和治疗中得到突显 (Schirner & Schneider, 1995)

对糖尿病肾病的影响

西卡前列环素与福辛普利一起被研究其对实验性糖尿病肾病进展的影响。研究发现,西卡前列环素疗法减缓了糖尿病肾损伤的进展,表明其在处理与糖尿病相关的肾脏并发症中的潜在作用 (Villa et al., 1997)

对血小板聚集和皮肤血流的影响

在健康志愿者中,西卡前列环素显示出显著的抗血小板和扩血管作用。这一发现表明其在治疗与血小板聚集和血管疾病相关的疾病中的潜在应用 (Belch et al., 1993)

在葡萄膜炎模型中的抗炎活性

西卡前列环素在人类原代免疫细胞和大鼠葡萄膜炎模型中表现出强效的抗炎活性,表明其在眼部炎症和其他炎症性疾病中的潜在治疗作用 (Wang, Vu, & Poloso, 2017)

安全和危害

Cicaprost should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

未来方向

Cicaprost has shown therapeutic potential for ocular inflammation and the effect on immune cells . It could be harnessed in ocular inflammatory disease where steroids are currently the standard of care .

属性

IUPAC Name

2-[(2E)-2-[(3aS,4S,5R,6aS)-5-hydroxy-4-[(3S,4S)-3-hydroxy-4-methylnona-1,6-diynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O5/c1-3-4-5-6-15(2)20(23)8-7-18-19-12-16(9-10-27-14-22(25)26)11-17(19)13-21(18)24/h9,15,17-21,23-24H,3,6,10-14H2,1-2H3,(H,25,26)/b16-9+/t15-,17-,18+,19-,20+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARUGKOZUKWAXDS-SEWALLKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CCC(C)C(C#CC1C(CC2C1CC(=CCOCC(=O)O)C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC#CC[C@H](C)[C@@H](C#C[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/COCC(=O)O)/C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00873211
Record name Cicaprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00873211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cicaprost

CAS RN

94079-80-8, 95722-07-9
Record name Cicaprost
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94079-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cicaprost
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094079808
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cicaprost [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095722079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cicaprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00873211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CICAPROST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NE94J8CAMD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cicaprost
Reactant of Route 2
Cicaprost
Reactant of Route 3
Cicaprost
Reactant of Route 4
Reactant of Route 4
Cicaprost
Reactant of Route 5
Cicaprost
Reactant of Route 6
Cicaprost

Citations

For This Compound
1,830
Citations
JW Wang, C Vu, NJ Poloso - Journal of Ocular Pharmacology and …, 2017 - liebertpub.com
… of cicaprost were … , cicaprost efficaciously prevents ocular inflammatory cell and protein leakage, as well as inflammatory cytokine release. Conclusion: The IP receptor agonist cicaprost …
Number of citations: 14 www.liebertpub.com
M Lerm, HJ Gais, K Cheng… - Journal of the American …, 2003 - ACS Publications
… derivative cicaprost (4). Of all of the prostacyclin analogues known, cicaprost seems to hold … The high oral activity and metabolic stability of cicaprost are due to the special structures of …
Number of citations: 45 pubs.acs.org
LH Clapp, S Turcato, S Hall, M Baloch - European journal of pharmacology, 1998 - Elsevier
… relaxations to iloprost, cicaprost or isoprenaline were … the response to iloprost but not cicaprost. These effects were largely … the effects of iloprost and cicaprost and raises the possibility …
Number of citations: 72 www.sciencedirect.com
M Hildebrand, T Staks, A Schütt, H Matthes - Prostaglandins, 1989 - Elsevier
… Initial animal experiments concerning pharmacodynamic properties revealed that Cicaprost … of Cicaprost yielded the expected explanation for the above-mentioned findings, Cicaprost …
Number of citations: 22 www.sciencedirect.com
M Hildebrand - Prostaglandins, 1992 - Elsevier
Iloprost and cicaprost are two PGI 2 -mimetics, which are chemically stable and highly pharmacologically potent. Both compounds differ by their susceptibility to metabolic degradation. …
Number of citations: 17 www.sciencedirect.com
JJ Belch, M McLaren, CS Lau… - British journal of …, 1993 - Wiley Online Library
… ml‐1 collagen in whole blood by cicaprost (P = 0.008, P = 0.34, P … Similar dose dependent effects of cicaprost on skin blood flow … In conclusion, cicaprost has significant anti‐platelet and …
Number of citations: 32 bpspubs.onlinelibrary.wiley.com
M Hildebrand, T Staks, B Nieuweboer - European journal of clinical …, 1990 - Springer
… of cicaprost have been … cicaprost was reached within 15 to 90 min after drug intake. Both Cma~- and AUC were individually dose-dependent. The terminal half-life in plasma of cicaprost …
Number of citations: 26 link.springer.com
M Schirner, MR Schneider - Prostaglandins, 1991 - Elsevier
… This study concentrates on the effect of the stable prostacyclin analogue Cicaprost (… were treated with Cicaprost in doses of 0.ii.0 mg/kg throughout the experiment. Cicaprost in all doses …
Number of citations: 24 www.sciencedirect.com
MR Schneider, M Schirner, RB Lichtner… - Breast cancer research and …, 1996 - Springer
… To demonstrate that cicaprost has an effect on metastases … in vitro remained unchanged by cicaprost, its mode of action seems … In conclusion, cicaprost strongly inhibits lymph node and …
Number of citations: 24 link.springer.com
HJ Gais, GJ Kramp, D Wolters… - Chemistry–A European …, 2006 - Wiley Online Library
We describe new fully stereocontrolled syntheses of the prostacyclin analogues iloprost (2), the most active component of the drugs Ilomedin and Ventavis, and 3‐oxa‐iloprost (3), a …

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。